3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
CAS No.: 451469-28-6
Cat. No.: VC7211598
Molecular Formula: C24H21N5O4
Molecular Weight: 443.463
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 451469-28-6 |
|---|---|
| Molecular Formula | C24H21N5O4 |
| Molecular Weight | 443.463 |
| IUPAC Name | 3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-1,2,3-benzotriazin-4-one |
| Standard InChI | InChI=1S/C24H21N5O4/c30-22(27-11-13-28(14-12-27)24(32)21-6-3-15-33-21)18-9-7-17(8-10-18)16-29-23(31)19-4-1-2-5-20(19)25-26-29/h1-10,15H,11-14,16H2 |
| Standard InChI Key | YZLZSLLFYBXCNI-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)C5=CC=CO5 |
Introduction
The compound 3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic organic molecule with potential applications in medicinal chemistry. This compound belongs to a class of benzotriazinones and features functional groups such as a furan ring, a piperazine moiety, and a benzotriazinone core. These structural features make it an interesting candidate for pharmaceutical and material science research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the benzotriazinone core through cyclization reactions.
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Attachment of the furan-carbonyl-piperazine group via amide bond formation.
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Incorporation of the phenyl linker using Friedel-Crafts acylation or similar methods.
Key reagents include furan derivatives, piperazine compounds, and benzotriazine precursors. Reaction conditions often require catalysts such as palladium or acidic media to facilitate bond formation .
Biological Activity
The compound's structure suggests potential pharmacological properties:
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Antibacterial and Antifungal Activity: The furan ring and piperazine moiety are common in antimicrobial agents .
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Anti-inflammatory Potential: Benzotriazinones are known to exhibit anti-inflammatory effects by inhibiting key enzymes like cyclooxygenase (COX) .
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Central Nervous System Activity: The piperazine group may interact with neurotransmitter receptors, making it a candidate for neurological drug development .
Applications in Medicinal Chemistry
This compound is being explored for its therapeutic potential:
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Drug Design: Its heterocyclic framework makes it suitable for developing drugs targeting bacterial infections or inflammatory diseases.
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Molecular Probes: The fluorophenyl group can be used in imaging studies due to its electron-withdrawing properties .
Analytical Data
The following table summarizes key analytical data:
| Property | Value/Description |
|---|---|
| Molecular Weight | 490.5 g/mol |
| Melting Point | Not reported |
| Solubility | Likely soluble in polar organic solvents |
| Spectroscopic Techniques | FTIR, NMR, Mass Spectrometry |
| Functional Groups | Amide, Aromatic Rings, Piperazine |
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